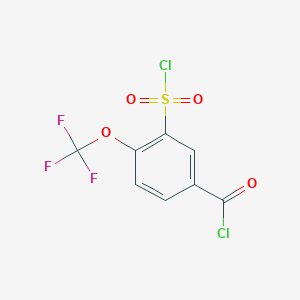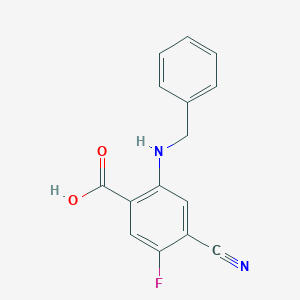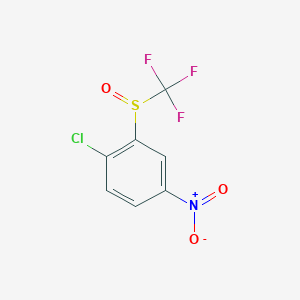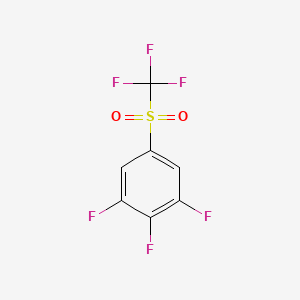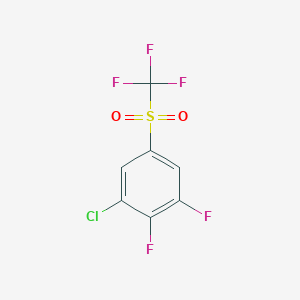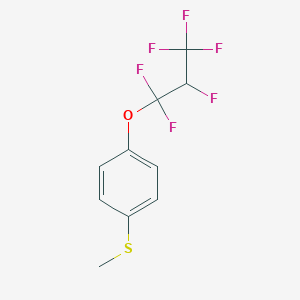![molecular formula C15H14F6N2O B6313333 4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93% CAS No. 302899-84-9](/img/structure/B6313333.png)
4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93% (4-[3,5-BTPB]) is a widely used organic compound, with a variety of applications in scientific research and industrial processes. 4-[3,5-BTPB] is a colorless, crystalline solid, with a melting point of 153-155°C and a boiling point of 274-276°C. It is soluble in water, alcohol, and other organic solvents. 4-[3,5-BTPB] is a versatile compound, with a variety of properties and applications, making it an important tool for chemical research.
Wirkmechanismus
4-[3,5-BTPB] has a variety of mechanisms of action, depending on its application. In enzyme inhibition, 4-[3,5-BTPB] binds to the active site of the enzyme, preventing it from catalyzing the desired reaction. In catalytic activity, 4-[3,5-BTPB] acts as a Lewis acid, promoting the formation of the desired product. In organic synthesis, 4-[3,5-BTPB] acts as a nucleophile, reacting with electrophilic species to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3,5-BTPB] depend on its application. In enzyme inhibition, 4-[3,5-BTPB] can inhibit the activity of enzymes, leading to changes in biochemical pathways and physiological processes. In catalytic activity, 4-[3,5-BTPB] can promote the formation of desired products, leading to changes in biochemical pathways and physiological processes. In organic synthesis, 4-[3,5-BTPB] can be used to synthesize desired products, leading to changes in biochemical pathways and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3,5-BTPB] has several advantages for laboratory experiments. It is a colorless, crystalline solid, with a melting point of 153-155°C and a boiling point of 274-276°C, making it easy to work with and store. It is also soluble in water, alcohol, and other organic solvents, making it easy to use in a variety of experiments. 4-[3,5-BTPB] also has a variety of mechanisms of action, making it a versatile tool for chemical research.
However, 4-[3,5-BTPB] also has some limitations. It is a relatively unstable compound, with a short shelf-life. It is also toxic, and should be handled with care. In addition, 4-[3,5-BTPB] is relatively expensive, making it cost-prohibitive for some experiments.
Zukünftige Richtungen
For 4-[3,5-BTPB] include further research into its mechanisms of action, as well as its applications in organic synthesis and catalytic activity. In addition, further research into the biochemical and physiological effects of 4-[3,5-BTPB] is needed to better understand its potential uses in medicine and other fields. Finally, research into more cost-effective methods of synthesizing 4-[3,5-BTPB] is needed to make it more widely available for research and industrial applications.
Synthesemethoden
4-[3,5-BTPB] is synthesized using a two-step process. First, 3,5-bis(trifluoromethyl)phenol is reacted with anhydrous ammonia in an aqueous solution. This reaction produces 4-[3,5-bis(trifluoromethyl)phenoxy]benzenediamine. The second step involves the reaction of the amine with aqueous ammonia and acetic anhydride. This reaction yields 4-[3,5-bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93% (4-[3,5-BTPB]).
Wissenschaftliche Forschungsanwendungen
4-[3,5-BTPB] is used in a variety of scientific research applications, including enzyme inhibition, catalytic activity, and the synthesis of organic molecules. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. 4-[3,5-BTPB] is also used in the synthesis of fluorescent dyes, which are used in a variety of applications, including medical imaging and drug delivery.
Eigenschaften
IUPAC Name |
4-[3-(difluoromethyl)-5-(trifluoromethyl)phenoxy]benzene-1,3-diamine;fluoromethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F5N2O.CH3F/c15-13(16)7-3-8(14(17,18)19)5-10(4-7)22-12-2-1-9(20)6-11(12)21;1-2/h1-6,13H,20-21H2;1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLWZCBSSTXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CF.C1=CC(=C(C=C1N)N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
